

In-Depth Technical Guide: Spectroscopic Analysis of 2,3-Dichloro-6-nitroquinoxaline

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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitroquinoxaline

Cat. No.: B1269935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^1H NMR and ^{13}C NMR spectral data for the compound **2,3-Dichloro-6-nitroquinoxaline**. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data to aid in the characterization of this important synthetic intermediate. The methodologies for obtaining such data are also detailed, providing a comprehensive resource for professionals in the fields of chemical research and drug development.

Core Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ^1H NMR and ^{13}C NMR spectral data for **2,3-Dichloro-6-nitroquinoxaline**. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ^1H NMR Spectral Data of **2,3-Dichloro-6-nitroquinoxaline**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
8.85	d	1H	H-5
8.60	dd	1H	H-7
8.10	d	1H	H-8

Solvent: CDCl_3 . Predicted data should be confirmed by experimental analysis.

Table 2: Predicted ^{13}C NMR Spectral Data of **2,3-Dichloro-6-nitroquinoxaline**

Chemical Shift (δ ppm)	Carbon Type	Assignment
150.5	Quaternary	C-6
147.0	Quaternary	C-2
145.2	Quaternary	C-3
142.8	Quaternary	C-8a
140.1	Quaternary	C-4a
132.5	CH	C-8
128.0	CH	C-5
125.5	CH	C-7

Solvent: CDCl_3 . Predicted data should be confirmed by experimental analysis.

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ^1H and ^{13}C NMR spectra, based on methodologies commonly used for the characterization of quinoxaline derivatives.

NMR Spectroscopy Protocol

- Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2,3-Dichloro-6-nitroquinoxaline**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3). The choice of solvent may be adjusted based on the solubility of the compound.
- Transfer the solution to a 5 mm NMR tube.

- Instrument Parameters:

- Spectrometer: A 500 MHz NMR spectrometer (or similar high-field instrument).

- Temperature: 298 K (25 °C).

- ^1H NMR:

- Pulse Program: Standard single-pulse experiment.

- Number of Scans: 16 to 64, depending on the sample concentration.

- Spectral Width: -2 to 12 ppm.

- Relaxation Delay: 1-2 seconds.

- ^{13}C NMR:

- Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

- Spectral Width: 0 to 220 ppm.

- Relaxation Delay: 2-5 seconds.

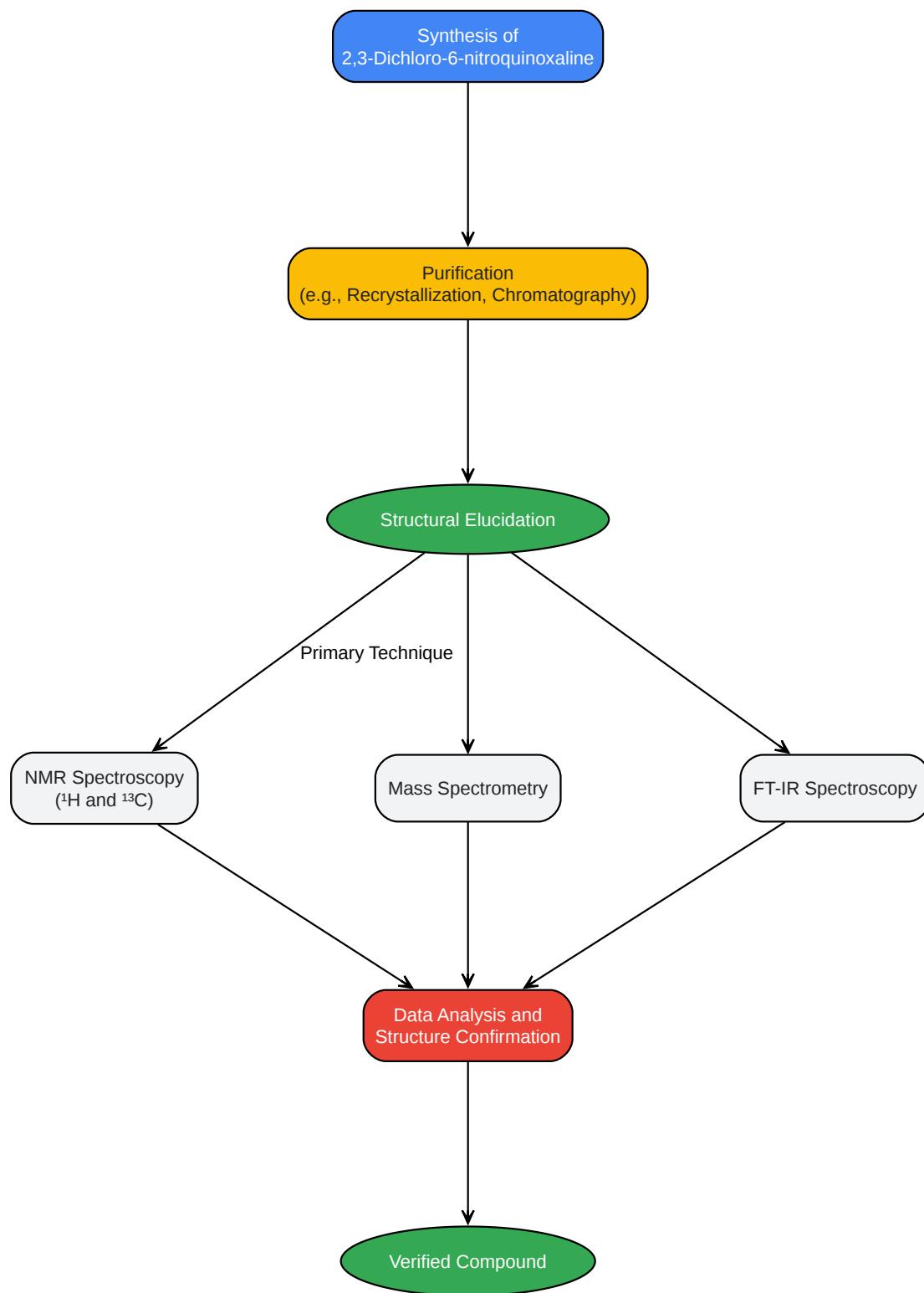
- Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).

- Phase and baseline correct the resulting spectra.
- Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound such as **2,3-Dichloro-6-nitroquinoxaline**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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